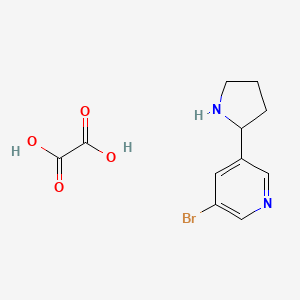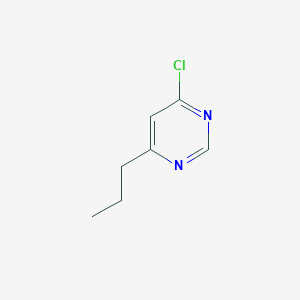
4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline
Übersicht
Beschreibung
4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to an aniline derivative
Wirkmechanismus
Target of Action
The primary target of the compound 4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline is Aromatase (CYP19) . Aromatase is a rate-limiting enzyme that catalyzes the biosynthesis of estrogens .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by binding to it. Two examples of these derivatives displayed potent binding affinities to human aromatase (IC50 = 0.17 and 0.04 nM, respectively) . This interaction results in the inhibition of the enzyme, thereby affecting the biosynthesis of estrogens .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This inhibition disrupts the conversion of androgens to estrogens, leading to a decrease in estrogen levels . The downstream effects of this disruption can vary, but they often include changes in cell growth and differentiation, particularly in tissues that are sensitive to estrogen levels .
Pharmacokinetics
Studies have shown that the compound has good brain penetration, as indicated by a log p of 249 .
Result of Action
The result of the compound’s action is a decrease in estrogen levels due to the inhibition of the aromatase enzyme . This can lead to changes in cell growth and differentiation in estrogen-sensitive tissues . In addition, the compound has been used as a potent probe for aromatase imaging in both the brain and peripheral organs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and N,N-dimethylaniline.
Reaction: The 4-iodoaniline is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate 4-(((4-Iodophenyl)amino)methyl)aniline.
Final Step: The intermediate is then reacted with N,N-dimethylaniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like triethylamine.
Major Products
Substitution: Various substituted aniline derivatives.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes and pigments for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodoaniline: Lacks the N,N-dimethylaniline moiety, making it less versatile in certain applications.
N,N-Dimethylaniline: Lacks the iodine atom, reducing its reactivity in substitution reactions.
4-(((4-Bromophenyl)amino)methyl)-N,N-dimethylaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline is unique due to the presence of both the iodine atom and the N,N-dimethylaniline moiety. This combination provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications.
Eigenschaften
IUPAC Name |
4-[(4-iodoanilino)methyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQSKOIJGIMWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141619-97-8 | |
| Record name | N4,N4-DIMETHYL-N-ALPHA-(4-IODOPHENYL)-TOLUENE-ALPHA,4-DIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol](/img/structure/B3102167.png)









![tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B3102250.png)
![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102254.png)
